molecular formula C12H15ClN2O2 B11757783 ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate

Cat. No.: B11757783
M. Wt: 254.71 g/mol
InChI Key: GXKXYPKWLNYACL-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a chloro-substituted acetohydrazone backbone and a 2-ethylphenyl substituent. The (2E) configuration denotes the trans arrangement of the hydrazone double bond. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry, particularly as intermediates in the synthesis of imaging agents for cannabinoid receptors (CB1) . Its structure features an electron-donating ethyl group at the ortho position of the phenyl ring, influencing its electronic and steric properties.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-3-9-7-5-6-8-10(9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+

InChI Key

GXKXYPKWLNYACL-RVDMUPIBSA-N

Isomeric SMILES

CCC1=CC=CC=C1N/N=C(\C(=O)OCC)/Cl

Canonical SMILES

CCC1=CC=CC=C1NN=C(C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate
  • Molecular Formula : C₁₁H₁₂ClN₃O₅
  • Molecular Weight : 301.68 g/mol
  • Melting Point : 127°C
  • Key Features : The 4-methoxy and 2-nitro groups are electron-withdrawing, increasing polarity and melting point compared to the target compound. The nitro group enhances reactivity in electrophilic substitutions .
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
  • CAS RN : 132839-05-5
  • Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
  • Molecular Weight : 261.10 g/mol
  • Key Features : The para-chloro substituent is electron-withdrawing, reducing electron density on the hydrazone moiety. The (2Z) configuration (cis) may lead to distinct crystallographic packing compared to the (2E) isomer .
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate
  • Molecular Formula : C₁₀H₉Cl₃N₂O₂
  • Molecular Weight : 295.5 g/mol
  • Key Features : The 3,5-dichloro substitution increases molecular weight and hydrophobicity (XLogP3 = 4.7). The steric bulk of chlorine atoms may hinder rotational freedom .
Ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
  • CAS RN : 27143-07-3
  • Molecular Formula : C₁₁H₁₃ClN₂O₃
  • Molecular Weight : 256.69 g/mol
  • Key Features : The para-methyl group is electron-donating, similar to the ethyl group in the target compound, but lacks steric hindrance due to its smaller size. X-ray studies show planar hydrazone geometry .

Structural and Electronic Comparisons

Compound Substituent(s) Configuration Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 2-ethylphenyl (2E) ~254.7* N/A Electron-donating, moderate steric bulk
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)... 4-methoxy-2-nitro (2E) 301.68 127 High polarity, reactive nitro group
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)... 4-chloro (2Z) 261.10 N/A Electron-withdrawing, cis isomer
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)... 3,5-dichloro (2E) 295.5 N/A High hydrophobicity, steric hindrance
Ethyl (2Z)-2-chloro-2-[(4-methylphenyl)... 4-methyl (2Z) 256.69 N/A Planar crystal structure

*Estimated based on molecular formula C₁₂H₁₅ClN₂O₂.

Research Findings and Data Tables

NMR and Spectroscopic Data

  • Target Compound : Predicted ¹H NMR signals include a singlet for the NH proton (~δ 14.9 ppm, similar to ) and aromatic protons influenced by the ethyl group’s steric effects.
  • Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)... : ¹H NMR shows a methoxy singlet (~δ 3.8 ppm) and nitro-related deshielding .

Crystallographic Data

  • Ethyl (2Z)-2-chloro-2-[(4-methylphenyl)... : X-ray diffraction confirms a planar hydrazone core with intermolecular hydrogen bonding (N–H···O) stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.